![molecular formula C13H22N4O2 B2879006 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034498-31-0](/img/structure/B2879006.png)
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a pyrazole ring, an oxane ring, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the oxane ring: The ethylated pyrazole is then reacted with an oxane derivative under suitable conditions to form the oxane ring.
Formation of the urea moiety: Finally, the oxane-pyrazole intermediate is treated with an isocyanate or a carbamate to introduce the urea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or oxane rings.
Reduction: Reduced forms of the urea or pyrazole moieties.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrazole or oxane rings.
科学研究应用
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)carbamate
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)thiourea
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)guanidine
Uniqueness
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea is unique due to the specific combination of the pyrazole, oxane, and urea moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10-9-11(2)17(16-10)6-5-14-13(18)15-12-3-7-19-8-4-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPXTLRHKVOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-4-methylphenyl]acetamide](/img/structure/B2878923.png)
![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

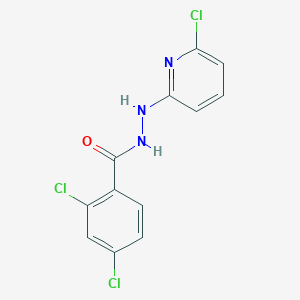
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)
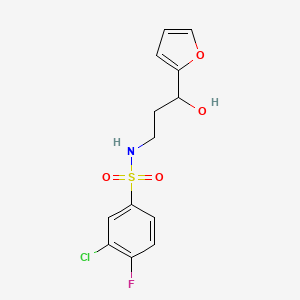
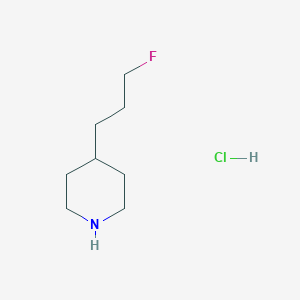
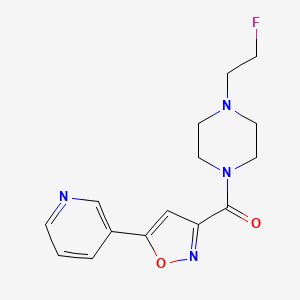
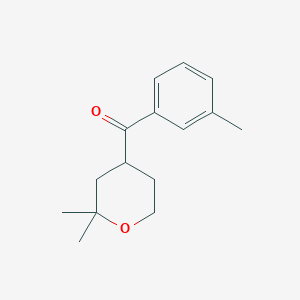
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2878939.png)
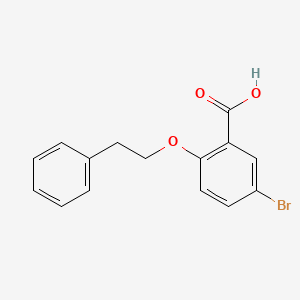
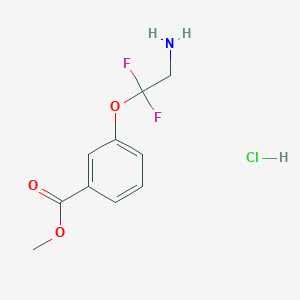
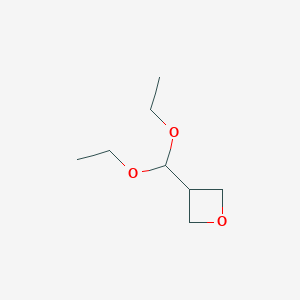
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)
